(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide

Kinase Inhibition c-Met Structural Isomerism

The compound (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) chemical class. Furazan derivatives are recognized in medicinal chemistry for their potential as bioisosteres and their diverse pharmacological activities, although they are less commonly explored than 1,2,4- or 1,3,4-oxadiazole isomers.

Molecular Formula C15H10FN3O3
Molecular Weight 299.26 g/mol
Cat. No. B12208363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide
Molecular FormulaC15H10FN3O3
Molecular Weight299.26 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NC2=NON=C2C3=CC=C(C=C3)F
InChIInChI=1S/C15H10FN3O3/c16-11-5-3-10(4-6-11)14-15(19-22-18-14)17-13(20)8-7-12-2-1-9-21-12/h1-9H,(H,17,19,20)/b8-7+
InChIKeyWAGRGUUKIDEBQV-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide Is a Molecular Scaffold of Interest in Early Drug Discovery


The compound (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) chemical class. Furazan derivatives are recognized in medicinal chemistry for their potential as bioisosteres and their diverse pharmacological activities, although they are less commonly explored than 1,2,4- or 1,3,4-oxadiazole isomers [1]. The molecule presents a complex conformational profile, featuring a stereogenic (E)-configured double bond and two distinct heterocyclic systems, which is characteristic of fragment-based or diversity-oriented synthetic libraries. However, a search of primary research papers, patents, and authoritative databases reveals this specific compound lacks publicly disclosed, quantified biological target activity or comparative performance data against its structural analogs or isomeric forms .

The Data Gap: Why Generic Procurement of 1,2,5-Oxadiazole Derivatives Cannot Substitute for Specific Compound Performance


Technically, a procurement specialist cannot simply interchange (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide with a structurally similar analog or an isomer sharing the same molecular formula (C15H10FN3O3), such as WAY-354831. The substitution of the E-configured furanyl-acrylamide chain for a different appendage can drastically alter the compound's conformation and biological activity . However, the most critical barrier to confident scientific selection is a fundamental information gap: no publicly accessible, peer-reviewed experimental data quantifying the compound's activity, selectivity, or ADME properties relative to these analogs have been identified within the permitted high-quality sources [1][2]. This means side-by-side performance characteristics cannot be established for this specific entity.

Quantitative Differential Evidence Analysis for (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide


Absence of Quantified c-Met Kinase Inhibition for the Target Compound Compared to a Structural Isomer

A structurally distinct isomer with the identical molecular formula (C15H10FN3O3), identified as WAY-354831 (c-Met-IN-15), has demonstrated weak c-Met kinase inhibition, reducing activity by 21.1% at a concentration of 10 μM . In contrast, a thorough search of chemical databases and primary literature yields no quantified kinase inhibition data for the target compound (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide, which features a different connectivity pattern. This is a class-level inference regarding the impact of connectivity on activity .

Kinase Inhibition c-Met Structural Isomerism Off-Target Activity

Lack of Comparative Selectivity Profiles Against the Cannabinoid CB2 Receptor Class

Optimized N-arylamide oxadiazole analogs, such as compound 63 from a related series, are reported as potent and selective CB2 receptor agonists (EC50 = 2 nM, Emax = 110%) [1]. While the target compound belongs to the same broad chemical space of 1,2,5-oxadiazole amides, no CB2 receptor binding, functional, or selectivity data (e.g., CB2 vs. CB1) are available for it. This limits the ability to predict its activity or selectivity profile within this therapeutically relevant target class [2].

GPCR Agonist CB2 Selectivity N-Arylamide Oxadiazoles Immuno-Oncology

Undefined Role for the Furazan Core in Pharmacokinetic Performance Versus Other Oxadiazole Isomers

In related N-aryl-oxadiazolyl-propionamides developed as PET imaging agents, the incorporation of a fluorine atom at specific positions was shown to not affect affinity and specificity towards the CB2 receptor, but the molecules underwent rapid peripheral metabolism in mice [1]. This indicates the metabolic fate of the 1,2,5-oxadiazole scaffold is highly sensitive to the substitution pattern. No pharmacokinetic data (e.g., microsomal stability, plasma protein binding, logD) is available for the target compound's specific combination of a 4-fluorophenyl ring and a furanyl-acrylamide moiety, preventing a comparison with the known metabolic stability of analogous 1,2,4- or 1,3,4-oxadiazole isomers [2].

ADME Properties Furazan Metabolic Stability Bioisosterism

Legitimate Research Scenarios for Procuring (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide


In-house Broad-Spectrum Profiling or Selectivity Panel Screening

Given the complete absence of publicly disclosed biological activity data for this specific compound, its primary value lies in being incorporated into a laboratory's proprietary drug discovery panel. A research team could screen this molecule against a panel of kinases, GPCRs, or other target classes to generate a novel selectivity fingerprint and identify its unique molecular targets [1]. This 'blank slate' profiling is distinct from procuring a well-characterized tool compound for a known mechanism.

Use as a Negative Control or Inactive Analog in Structure-Activity Relationship (SAR) Studies

The presence of a furan ring in its acrylamide tail contrasts with other 1,2,5-oxadiazole analogs that possess a phenyl, thiophene, or direct carboxamide linkage. It can be procured as a dedicated negative control to test the hypothesis that the extended, unsaturated furan moiety is detrimental to activity observed in more compact or heteroatom-substituted analogs within an SAR series .

Computational Chemistry and Validation of Predictive Models

The compound's unique stereochemistry (E-isomer) and diverse heterocyclic structure make it a valuable test case for computational models. It can be used to validate docking poses, molecular dynamics simulations, or machine learning-based bioactivity predictions for furazan derivatives, before investing in the synthesis of a larger, experimentally validated library centering on this core [2].

Metabolic Stability Benchmarking for the Furazan-acrylamide Motif

Procurement for discrete in vitro ADME assays (e.g., microsomal stability, CYP inhibition) is a valid approach. This specific compound can serve as a dedicated benchmark to test the inherent metabolic stability of the 1,2,5-oxadiazole core when coupled with a furanyl-acrylamide side chain, providing crucial data for future lead optimization campaigns that require this specific spatial arrangement [3].

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